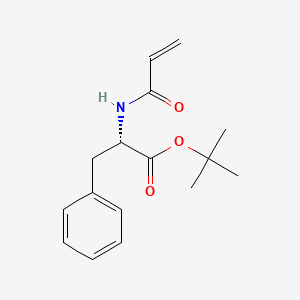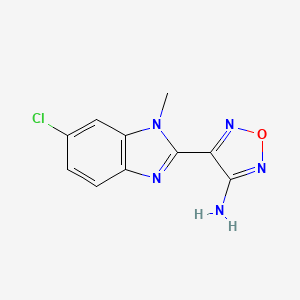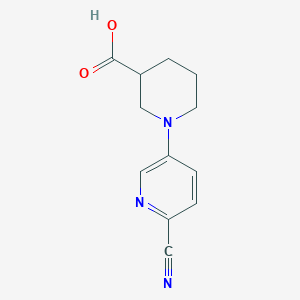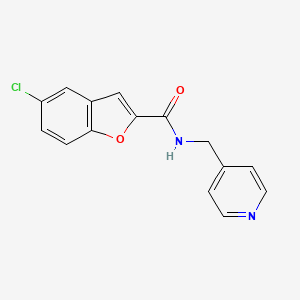
tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Tert-butyl (tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate)-3-phenyl-2-(prop-2-enoylamino)propanoate has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In the pharmaceutical industry, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. In agriculture, it has been studied for its potential use as a fungicide due to its ability to inhibit the growth of certain fungi. In materials science, it has been investigated for its potential use as a building block for the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of tert-butyl (tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate)-3-phenyl-2-(prop-2-enoylamino)propanoate is not fully understood. However, it is believed to exert its effects by inhibiting the activity of specific enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Tert-butyl (tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate)-3-phenyl-2-(prop-2-enoylamino)propanoate has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and analgesic effects, as well as antifungal activity. It has also been shown to have antioxidant properties, which may be beneficial for the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of tert-butyl (tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate)-3-phenyl-2-(prop-2-enoylamino)propanoate is its high yield during synthesis, making it a cost-effective option for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in specific applications.
Orientations Futures
There are many potential future directions for research on tert-butyl (tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate)-3-phenyl-2-(prop-2-enoylamino)propanoate. Some possible areas of investigation include further studies on its anti-inflammatory and analgesic effects, as well as its potential use as a fungicide. Additionally, research could focus on optimizing its use in the development of new drugs or materials, as well as investigating its potential as an antioxidant. Overall, the potential applications of tert-butyl (tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate)-3-phenyl-2-(prop-2-enoylamino)propanoate make it a promising compound for continued research in a variety of fields.
Méthodes De Synthèse
Tert-butyl (tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate)-3-phenyl-2-(prop-2-enoylamino)propanoate can be synthesized using a variety of methods, including the condensation reaction between tert-butyl (S)-3-aminocrotonate and phenylglyoxylic acid. Another method involves the reaction between tert-butyl (S)-3-aminocrotonate and benzoyl isocyanate. The yield of this compound is typically high, making it a cost-effective option for laboratory experiments.
Propriétés
IUPAC Name |
tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-5-14(18)17-13(15(19)20-16(2,3)4)11-12-9-7-6-8-10-12/h5-10,13H,1,11H2,2-4H3,(H,17,18)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLOVOIHFNAGHT-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6647096.png)

![[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6647111.png)
![4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol](/img/structure/B6647113.png)
![6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B6647116.png)

![5-[(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-methylpiperidin-2-one](/img/structure/B6647126.png)
![N-[[4-(difluoromethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B6647134.png)
![[(E)-[3-(difluoromethyl)phenyl]methylideneamino]urea](/img/structure/B6647142.png)


![N-[(2-bromo-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6647169.png)
![5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile](/img/structure/B6647179.png)